2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a complex organic compound that features a piperidine ring, a furan ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring or the acetic acid moiety.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced forms of the furan ring or acetic acid moiety.
Substitution: Free amine derivatives after Boc removal.
Scientific Research Applications
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.
Biological Studies: It can interact with proteins or nucleic acids, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: Lacks the Boc protecting group.
2-(4-(Methylamino)piperidin-1-yl)-2-(furan-2-yl)acetic acid: Contains a methyl group instead of the Boc group.
Uniqueness
2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection in synthetic pathways. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-8-18(9-7-11)13(14(19)20)12-5-4-10-22-12/h4-5,10-11,13H,6-9H2,1-3H3,(H,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMFFOGSMOXXLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584662 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-77-8 |
Source
|
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-furanyl-1-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.